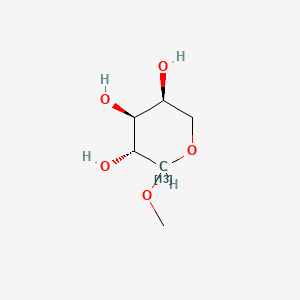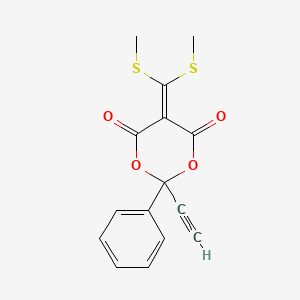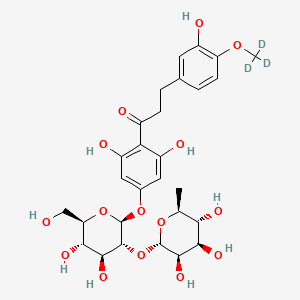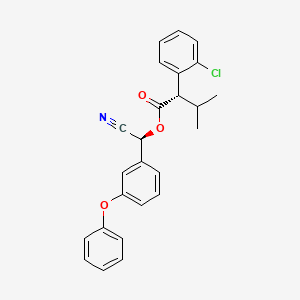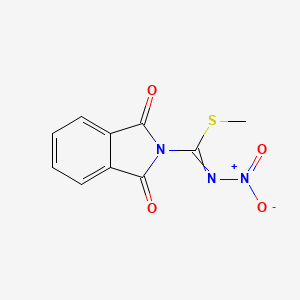
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester is a complex organic compound with the molecular formula C10H7N3O4S and a molecular weight of 265.25 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a dioxo group, and a carboximidothioic acid ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester involves several steps. One common method includes the reaction of 1,3-dihydro-2H-isoindole-1-carboxylic acid with nitro compounds under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule .
Applications De Recherche Scientifique
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4- [4- [(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy]-3-nitro-, methyl ester
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
Uniqueness
1,3-Dihydro-N-nitro-1,3-dioxo-2H-isoindole-2-carboximidothioic acid Methyl Ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H7N3O4S |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
methyl N-nitro-1,3-dioxoisoindole-2-carboximidothioate |
InChI |
InChI=1S/C10H7N3O4S/c1-18-10(11-13(16)17)12-8(14)6-4-2-3-5-7(6)9(12)15/h2-5H,1H3 |
Clé InChI |
LVRHKKSAXKLFDG-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N[N+](=O)[O-])N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)


![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
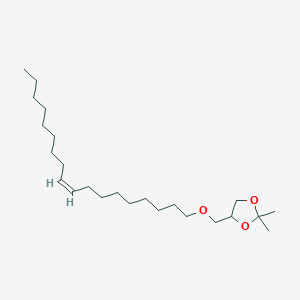
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
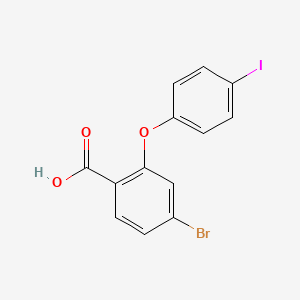
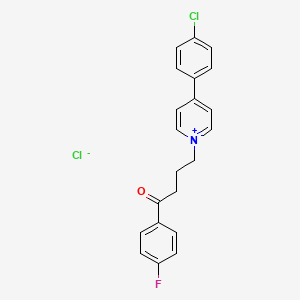
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
